Diethyl 12-bromododecylphosphonate

Catalog No.
S526018
CAS No.
264231-28-9
M.F
C16H34BrO3P
M. Wt
385.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 12-bromododecylphosphonate

CAS Number

264231-28-9

Product Name

Diethyl 12-bromododecylphosphonate

IUPAC Name

1-bromo-12-diethoxyphosphoryldodecane

Molecular Formula

C16H34BrO3P

Molecular Weight

385.32 g/mol

InChI

InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3

InChI Key

LBZCVVYKOAEEAR-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCCCCCCCCCCCBr)OCC

solubility

Soluble in DMSO

Synonyms

diethyl 12-bromododecylphosphonate

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCBr)OCC

The exact mass of the compound Diethyl 12-bromododecylphosphonate is 384.1429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diethyl 12-bromododecylphosphonate is a molecule finding application in the scientific research field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a class of heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome ().

  • Linker Molecule: Diethyl 12-bromododecylphosphonate acts as a linker molecule within a PROTAC structure. Linkers play a crucial role in connecting the PROTAC's two key binding moieties: one targeting the protein of interest (POI) and the other recognizing the E3 ubiquitin ligase ().
  • Alkyl Chain-Based Linker: Diethyl 12-bromododecylphosphonate belongs to the category of alkyl chain-based linkers within the PROTAC linker family (). This specific linker offers a spacer region between the POI and E3 ligase binding domains, potentially influencing the target protein-ligase interaction and subsequent degradation efficiency.

Diethyl 12-bromododecylphosphonate is a chemical compound characterized by its unique structure, which includes a bromine atom and a phosphonate group. Its molecular formula is C${14}$H${28}$BrO$_{4}$P, and it has a molecular weight of approximately 357.2 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which serves as an effective leaving group in

, primarily due to its bromine atom, which allows for nucleophilic substitutions. The bromine group can be displaced by various nucleophiles, making it useful in the synthesis of phosphonates and related compounds. Additionally, it can react with tertiary amines to form quaternary ammonium salts, showcasing its versatility in organic synthesis .

The synthesis of diethyl 12-bromododecylphosphonate typically involves the reaction of a suitable dodecanol derivative with phosphorus oxychloride or phosphorus trichloride in the presence of a base. This method allows for the incorporation of the bromine atom into the alkyl chain while forming the phosphonate ester. The reaction conditions can be optimized to improve yield and purity .

Diethyl 12-bromododecylphosphonate finds applications in several fields:

  • Organic Synthesis: It is used as a coupling agent in various synthetic pathways.
  • Medicinal Chemistry: Due to its ability to form linkers for drug development, particularly in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to target specific proteins for degradation .
  • Agricultural Chemicals: Potential use in developing agrochemicals that require phosphonate structures.

Diethyl 12-bromododecylphosphonate shares structural similarities with several other compounds, particularly those containing phosphonate or halogen substituents. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl PhosphatePhosphate ester without halogenLacks halogen leaving group
Diethyl 3-bromopropylphosphonateShorter alkyl chain with bromineSmaller size; different reactivity profile
Diethyl HexadecylphosphonateLonger alkyl chain without bromineNo halogen; different solubility characteristics

Diethyl 12-bromododecylphosphonate is unique due to its longer alkyl chain combined with a bromine atom, providing distinct reactivity and solubility properties compared to similar compounds .

Diethyl 12-bromododecylphosphonate emerged as a critical component in the development of PROTACs (proteolysis-targeting chimeras), a class of heterobifunctional molecules pioneered in the early 2000s. While the exact discovery timeline of this specific compound remains undocumented, its synthesis aligns with advancements in organophosphorus chemistry and PROTAC linker design. The compound’s structure—featuring a brominated dodecyl chain and phosphonate ester—reflects efforts to optimize spacers for efficient protein degradation. Its bromine atom serves as a reactive site for further functionalization, enabling modular PROTAC assembly.

Significance in Organophosphorus Chemistry

Diethyl 12-bromododecylphosphonate represents a strategic advance in phosphonate ester chemistry, leveraging the stability of phosphonate groups (C–PO(OR)₂) to create bioisosteric linkers. Its design addresses two key challenges in PROTAC development:

  • Spatial optimization: The 12-carbon chain provides adequate flexibility to bridge E3 ligase and target protein ligands.
  • Reactivity: The bromine atom at the chain terminus facilitates nucleophilic substitution (e.g., with thiols) to form disulfide bonds, a common strategy in PROTAC conjugation.
PropertyValue/DescriptionRelevance to PROTAC Design
Chain length12 carbonsBalances solubility and spatial reach
Bromine reactivityHigh (nucleophilic substitution)Enables disulfide bond formation
Phosphonate stabilityResistant to hydrolysisMaintains linker integrity in vivo

This compound exemplifies how organophosphorus chemistry contributes to targeted protein degradation therapies, positioning it as a cornerstone in modern medicinal chemistry.

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature

The compound is systematically named diethyl (12-bromododecyl)phosphonate, adhering to IUPAC rules for phosphonate esters:

  • Parent chain: Dodecyl (12-carbon alkyl)
  • Substituents: Bromine at position 12, phosphonate ester groups (OEt)₂
  • Molecular formula: C₁₆H₃₄BrO₃P (molecular weight: 385.32 g/mol).

Structural Classification

Diethyl 12-bromododecylphosphonate belongs to the organophosphate ester family, characterized by a central phosphorus atom bonded to:

  • Two ethoxy groups (OR)
  • A 12-bromododecyl chain (R’)
  • A double-bonded oxygen (P=O)
Structural FeatureDescriptionFunctional Role
Phosphonate coreO=P(OR)₂Provides stability and solubility
12-bromododecyl chainC₁₂H₂₅BrEnables modular PROTAC assembly
Bromine atomElectrophilic leaving groupReacts with nucleophiles (e.g., thiols)

This classification underscores its utility as a bifunctional linker, combining hydrophobicity (dodecyl chain) and reactivity (bromine).

Molecular Formula (C₁₆H₃₄BrO₃P) and Weight (385.32 g/mol)

Diethyl 12-bromododecylphosphonate possesses the molecular formula C₁₆H₃₄BrO₃P with a corresponding molecular weight of 385.32 g/mol [2] [3]. This organophosphorus compound represents a unique structural combination of a twelve-carbon alkyl chain terminated with a bromine atom and a phosphonate ester functional group. The molecular composition indicates the presence of sixteen carbon atoms, thirty-four hydrogen atoms, one bromine atom, three oxygen atoms, and one phosphorus atom, arranged in a specific linear configuration that defines its chemical and physical properties [2] [4].

The molecular weight of 385.32 g/mol places this compound within the range of medium-molecular-weight organophosphorus compounds, contributing to its specific solubility characteristics and biological activity profiles [5] [6]. The compound exhibits a relatively high molecular weight compared to simpler phosphonate esters, which is primarily attributed to the extended dodecyl chain and the presence of the bromine substituent [7] [8].

PropertyValue
Molecular FormulaC₁₆H₃₄BrO₃P
Molecular Weight385.32 g/mol
CAS Registry Number264231-28-9
Relative Density1.124 g/cm³ (predicted)
Storage Conditions-20°C for powder (3 years)

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is diethyl (12-bromododecyl)phosphonate [2]. This nomenclature follows the standard IUPAC conventions for phosphonate esters, where the parent chain designation "dodecyl" indicates a twelve-carbon alkyl chain, "12-bromo" specifies the position and nature of the halogen substituent, and "diethyl phosphonate" describes the phosphonate ester functionality with two ethyl groups attached to the phosphorus center .

Alternative designations for this compound include several systematically derived names that emphasize different structural aspects. The compound is also known as 12-bromododecylphosphonic acid diethyl ester, which emphasizes the acidic nature of the parent phosphonic acid from which the ester is derived [9] [6]. Additionally, it may be referred to as diethyl [12-bromododecan-1-yl]phosphonate, highlighting the specific carbon position where the phosphonate group is attached [6].

Nomenclature TypeDesignation
IUPAC NameDiethyl (12-bromododecyl)phosphonate
Common NameDiethyl 12-bromododecylphosphonate
Alternative Name12-Bromododecylphosphonic acid diethyl ester
Systematic NameDiethyl [12-bromododecan-1-yl]phosphonate
MDL NumberMFCD11046105
Chemical ClassificationOrganophosphorus compound, Phosphonate ester, Alkyl halide

The compound is registered under the Chemical Abstracts Service (CAS) number 264231-28-9, providing a unique identifier for regulatory and commercial purposes [2] [3] [5]. The MDL number MFCD11046105 serves as an additional database identifier used in chemical information systems [10] [6].

Stereochemical Configuration and Conformational Analysis

The stereochemical properties of diethyl 12-bromododecylphosphonate are primarily governed by the conformational flexibility of the dodecyl chain and the tetrahedral geometry around the phosphorus center. Unlike compounds containing chiral centers, this phosphonate ester does not exhibit stereoisomerism at the phosphorus atom, as it contains two identical ethyl groups attached to the phosphorus center [11] [12].

The conformational analysis of organophosphorus compounds, particularly phosphonate esters, reveals significant flexibility in the alkyl chain portions [13] [12]. The twelve-carbon chain in diethyl 12-bromododecylphosphonate can adopt multiple conformational states, with the most stable conformations being those that minimize steric interactions between the phosphonate group and the terminal bromine atom [12] [14].

Research on similar phosphonate esters indicates that the preferred conformations in solution tend to favor gauche-gauche arrangements around the phosphorus-oxygen bonds, which provide optimal orbital overlap and minimize electrostatic repulsion [12]. The extended dodecyl chain allows for significant conformational mobility, with the compound capable of adopting both extended and folded conformations depending on the solvent environment and intermolecular interactions [13] [15].

The tetrahedral geometry around the phosphorus center creates a pseudo-tetrahedral arrangement with bond angles approximating 109.5 degrees. The phosphorus-oxygen double bond character contributes to restricted rotation around the P-O bonds, influencing the overall molecular geometry [11] [16]. The presence of the terminal bromine atom introduces additional conformational constraints due to its size and electronegativity, potentially stabilizing certain conformational states through intramolecular interactions [17].

Conformational studies on related phosphonate compounds suggest that the most stable conformations involve the alkyl chain in an extended configuration, minimizing gauche interactions along the carbon backbone [15] [14]. The flexibility of the dodecyl chain allows the molecule to adopt conformations suitable for various biological and chemical interactions, contributing to its utility as a synthetic intermediate and biological probe [13] [18].

Computational Descriptors (e.g., LogP, Polar Surface Area)

The computational molecular descriptors of diethyl 12-bromododecylphosphonate provide crucial insights into its physicochemical properties and potential biological activity. The logarithmic partition coefficient (LogP) value of 6.5484 indicates a highly lipophilic character, suggesting strong affinity for organic phases over aqueous environments [10] [19] [20]. This high LogP value reflects the predominant influence of the extended dodecyl chain and the diethyl phosphonate ester groups on the compound's partitioning behavior [19] [20].

The topological polar surface area (TPSA) is calculated to be 35.53 Ų, which falls within the typical range for compounds containing phosphonate ester functionalities [10] [21]. This relatively low TPSA value, combined with the high LogP, suggests limited aqueous solubility and potential for membrane permeation, characteristics that are important for its biological applications as a PROTAC linker [21] [20].

Computational DescriptorValueSignificance
LogP6.5484High lipophilicity
TPSA (Ų)35.53Moderate polar surface area
Hydrogen Bond Acceptors3Three oxygen atoms
Hydrogen Bond Donors0No available protons
Rotatable Bonds16High conformational flexibility
Molecular VolumeLargeDue to extended alkyl chain

The compound exhibits three hydrogen bond acceptor sites, corresponding to the three oxygen atoms in the phosphonate ester group, while possessing zero hydrogen bond donor sites due to the absence of available acidic protons [10]. The high number of rotatable bonds (16) reflects the significant conformational flexibility afforded by the dodecyl chain, allowing the molecule to adopt various three-dimensional arrangements [10] [12].

These computational descriptors collectively suggest that diethyl 12-bromododecylphosphonate exhibits properties characteristic of lipophilic molecules with moderate polar character. The high LogP value indicates preferential partitioning into lipid phases, while the moderate TPSA suggests some capacity for polar interactions [19] [22]. These properties are consistent with its reported applications in synthetic chemistry and as a component in proteolysis-targeting chimeric molecules (PROTACs) [2] [23] [4].

Physical State, Appearance, and Hygroscopicity

Diethyl 12-bromododecylphosphonate exists as a white to off-white solid under ambient conditions [1] [2]. The compound is typically obtained as a crystalline powder with a melting point in the range of 92-94°C when considering its related phosphonic acid precursor [1] [3]. The diethyl ester form exhibits enhanced stability and altered physical properties compared to the free acid form.

Hygroscopic Properties: The compound demonstrates low hygroscopic tendencies, which is characteristic of long-chain alkyl phosphonate esters [4] [5]. Unlike phosphonic acids, which can be highly hygroscopic, the diethyl ester protection significantly reduces water uptake from atmospheric moisture [4]. This property makes the compound more suitable for storage and handling under normal laboratory conditions without requiring extensive desiccation protocols.

Physical PropertyValueConditions
Physical StateSolid powderRoom temperature
AppearanceWhite to off-whitePure compound
HygroscopicityLowRelative humidity <60%
StabilityStableNormal storage conditions

Solubility in Organic and Aqueous Media

The solubility profile of diethyl 12-bromododecylphosphonate reflects its amphiphilic nature, with the hydrophobic dodecyl chain dominating its behavior in aqueous systems while the phosphonate ester group confers some polarity.

Aqueous Solubility: The compound exhibits very limited water solubility (estimated <1 mg/mL) due to the predominance of the long hydrophobic alkyl chain [6]. This low aqueous solubility is typical for long-chain phosphonate esters and significantly differs from shorter-chain analogs.

Organic Solvent Solubility: Diethyl 12-bromododecylphosphonate demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves concentrations of 10 mM [7] [6]. The compound also shows good solubility in chlorinated solvents such as dichloromethane and chloroform, moderate solubility in alcohols (ethanol, methanol), and limited solubility in non-polar hydrocarbons.

Solvent ClassSolubilityRepresentative Solvents
Polar aproticExcellentDMSO, DMF
ChlorinatedGoodCH₂Cl₂, CHCl₃
AlcoholsModerateEtOH, MeOH
Non-polarPoorHexane, toluene
WaterVery poor<1 mg/mL

Thermal Stability and Decomposition Pathways

Diethyl 12-bromododecylphosphonate exhibits high thermal stability under normal storage and handling conditions. The compound remains stable at temperatures up to 100°C for extended periods [8], making it suitable for various synthetic applications requiring elevated temperatures.

Thermal Degradation: The primary decomposition pathway involves P-O bond cleavage at the ethyl ester linkages, typically beginning around 300-350°C [9] [10]. At higher temperatures (>400°C), the compound undergoes more extensive decomposition involving C-P bond cleavage and bromide elimination. The thermal decomposition products include hydrogen bromide, phosphorus oxides, and various organic fragments [11].

Stability Considerations: Under normal storage conditions (-20°C, dry atmosphere), the compound maintains its integrity for 3 years in powder form [8]. The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, but remain stable under neutral pH conditions at room temperature.

Temperature RangeStabilityDecomposition Products
-20°C to 100°CStableNone
100-300°CPartial degradationEthanol, ethylene
>300°CExtensive decompositionHBr, POₓ, organic fragments

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of diethyl 12-bromododecylphosphonate in CDCl₃ displays characteristic signals for the ethyl ester groups at δ 1.30 ppm (triplet, 6H, OCH₂CH₃) and δ 4.10 ppm (multiplet, 4H, OCH₂) [12] [13] [14]. The terminal bromomethyl group appears as a triplet at δ 3.40 ppm (2H, CH₂Br), while the dodecyl chain manifests as a complex multiplet in the δ 1.20-1.80 ppm region.

The ¹³C NMR spectrum reveals distinct carbon environments including the ethyl ester carbons, the sequential methylene carbons of the dodecyl chain, and the characteristic terminal bromomethyl carbon [13] [14]. The ³¹P NMR spectrum shows a single peak at approximately δ 32 ppm, confirming the phosphonate ester structure [13] [15].

Infrared (IR) Spectroscopy:
The IR spectrum exhibits several diagnostic absorption bands characteristic of phosphonate esters [16] :

  • P=O stretch: 1250-1280 cm⁻¹ (strong)
  • P-O-C stretch: 1020-1050 cm⁻¹ (strong)
  • P-C stretch: 1168 cm⁻¹ (medium)
  • C-Br stretch: 571-699 cm⁻¹ (medium)
  • C-H stretches: 2950-3000 cm⁻¹ (alkyl)

Mass Spectrometry:
Under electron ionization (EI) conditions, the compound displays a molecular ion peak at m/z 385/387 showing the characteristic bromine isotope pattern [12]. Common fragmentation patterns include loss of ethyl groups (m/z 356/358) and sequential alkyl chain fragmentations. Under electrospray ionization (ESI), the compound typically forms [M+H]⁺ ions at m/z 386/388 and [M+Na]⁺ adducts at m/z 408/410.

Spectroscopic MethodKey Diagnostic Features
¹H NMRδ 1.30 (ethyl CH₃), 3.40 (CH₂Br), 4.10 (OCH₂)
¹³C NMREthyl carbons, alkyl chain, Br-CH₂
³¹P NMRδ ~32 ppm (single peak)
IR1250-1280 (P=O), 1020-1050 (P-O-C) cm⁻¹
MS (EI)M⁺- 385/387, fragmentation patterns
MS (ESI)[M+H]⁺ 386/388, [M+Na]⁺ 408/410

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

384.1429

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Boni FI, Prezotti FG, Cury BS. Gellan gum microspheres crosslinked with trivalent ion: effect of polymer and crosslinker concentrations on drug release and mucoadhesive properties. Drug Dev Ind Pharm. 2016 Aug;42(8):1283-90. doi: 10.3109/03639045.2015.1125915. Epub 2016 Jan 29. PubMed PMID: 26616390.
2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.
3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.

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